2',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Overview
Description
2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a chemical compound with the molecular formula C19H28O5 . It has a molecular weight of 336.42 .
Molecular Structure Analysis
The molecular structure of 2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is complex, with multiple functional groups. It includes two methoxy groups (OCH3) attached to a phenyl ring, a valerophenone moiety, and a 5,5-dimethyl-1,3-dioxan-2-YL group .Physical and Chemical Properties Analysis
2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has a density of 1.046g/cm3 and a boiling point of 462.4ºC at 760 mmHg . It is nonhazardous for shipping .Scientific Research Applications
Application in Polymer and Material Science
- 2',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has been used in the synthesis of oligophenylenevinylenes (OPVs), which are critical for the development of plastic solar cells. The monomers synthesized using this compound demonstrated conversion efficiencies in photovoltaic cells (Jørgensen & Krebs, 2005).
Application in Medicinal Chemistry
- In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activities. These derivatives showed significant inhibition of inflammation in mice models, surpassing even standard drugs like aspirin in some cases (Li et al., 2008).
Application in Synthetic Chemistry
- This compound has been used in the synthesis of various complex molecules, including 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide. These complex molecules have potential applications in developing new pharmaceuticals (Chen, Ye, & Hu, 2012).
Application in Organic Synthesis
- It has also been instrumental in the preparation of intermediates like 2-(3-Carboxymethyl-4-phenylthiophenyl)propionic acid, which is a crucial intermediate in pharmaceutical synthesis (Yuan Gen-lin, 2008).
Application in Molecular Structure Analysis
- Detailed spectroscopic and DFT investigations were conducted on dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate, showcasing the compound's relevance in the field of molecular structure analysis (Vessally et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-19(2)12-23-18(24-13-19)8-6-5-7-16(20)15-10-9-14(21-3)11-17(15)22-4/h9-11,18H,5-8,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENRHDKKNWUPJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646018 | |
Record name | 1-(2,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-08-6 | |
Record name | 1-(2,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.